2,3-Dibromo-1,1,3,3-tetrafluoropropene

Übersicht

Beschreibung

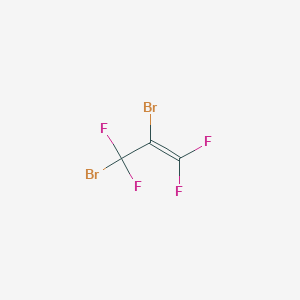

2,3-Dibromo-1,1,3,3-tetrafluoropropene is a halogenated organic compound with the molecular formula C3Br2F4 It is characterized by the presence of two bromine atoms and four fluorine atoms attached to a three-carbon propene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Dibromo-1,1,3,3-tetrafluoropropene can be synthesized through the free-radical bromination of 1,1,3,3-tetrafluoropropene. The process involves treating 1,1,3,3-tetrafluoropropene with bromine in the presence of a radical initiator, such as ultraviolet light or a peroxide, to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the bromination of 1,1,3,3-tetrafluoropropene using bromine and a suitable catalyst under controlled conditions. The reaction is carried out in a reactor, and the product is purified through distillation or other separation techniques to obtain high-purity this compound .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles, such as hydroxide ions or alkoxide ions.

Elimination Reactions: The compound can undergo elimination reactions to form tetrafluoroallene when treated with a strong base like potassium hydroxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Elimination: Strong bases like potassium hydroxide in an aqueous medium.

Major Products:

Substitution: Products depend on the nucleophile used, such as 2,3-dihydroxy-1,1,3,3-tetrafluoropropene when hydroxide ions are used.

Elimination: Tetrafluoroallene is formed as a major product.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Proteomics Research:

2,3-Dibromo-1,1,3,3-tetrafluoropropene is utilized as a biochemical reagent in proteomics research. Its structure allows it to interact with proteins and other biomolecules, making it valuable for studying protein interactions and modifications. The compound's unique properties enable researchers to explore complex biological systems and contribute to advancements in understanding cellular mechanisms .

Environmental Impact Studies:

Research has also been conducted on the environmental implications of this compound. For instance, studies have focused on its degradation products and their potential effects on global warming and ozone depletion. The compound is considered in assessments of alternatives to traditional refrigerants due to its lower global warming potential compared to some hydrofluorocarbons (HFCs) .

Industrial Applications

Refrigerant Intermediate:

The compound serves as an intermediate in the synthesis of newer refrigerants like 2,3,3,3-tetrafluoropropene (HFO-1234yf), which is recognized for its lower environmental impact compared to older refrigerants such as HFCs. The transition from HFCs to HFOs is driven by regulatory pressures aimed at reducing greenhouse gas emissions. The synthesis process often involves dehydrobromination reactions where this compound plays a critical role .

Case Studies

Case Study 1: Refrigerant Development

A notable case study involved the development of HFO-1234yf from this compound. Researchers demonstrated a multi-step synthesis process that included dehydrobromination reactions leading to the desired product. The study highlighted the efficiency of using this dibrominated compound as a precursor due to its favorable reactivity profiles and yield potentials .

Case Study 2: Environmental Assessment

Another significant study assessed the degradation pathways of this compound in various environmental conditions. The research focused on how this compound breaks down into trifluoroacetic acid (TFA) and other byproducts when used in automobile air conditioning systems. The findings indicated that while the compound itself has a relatively low direct impact on global warming potential compared to traditional refrigerants, its degradation products could pose environmental concerns that require further investigation .

Wirkmechanismus

The mechanism of action of 2,3-dibromo-1,1,3,3-tetrafluoropropene primarily involves its reactivity towards nucleophiles and bases. The bromine atoms in the compound are susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

1,1,3,3-Tetrafluoropropene: A related compound with similar fluorine content but without bromine atoms.

2,3,3,3-Tetrafluoropropene: Another fluorinated propene derivative used as a refrigerant.

Uniqueness: 2,3-Dibromo-1,1,3,3-tetrafluoropropene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and chemical properties compared to other fluorinated propene derivatives. Its ability to undergo specific substitution and elimination reactions makes it valuable in synthetic chemistry .

Biologische Aktivität

2,3-Dibromo-1,1,3,3-tetrafluoropropene is a halogenated organic compound with significant implications in various fields, including environmental chemistry and toxicology. Its unique structure, characterized by both bromine and fluorine substituents, raises questions about its biological activity and potential health effects. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C₃H₂Br₂F₄

- Molecular Weight : 273.85 g/mol

- Boiling Point : 108-109 °C

- Density : 1.504 g/mL

- Purity : 96% .

Biological Activity Overview

The biological activity of this compound has not been extensively studied; however, related compounds in the same class have provided insights into potential effects. The compound is classified as an ozone-depleting substance (EPA Class I, Group VII) and poses environmental concerns due to its stability and persistence in the atmosphere .

Toxicological Studies

Research on similar halogenated compounds indicates that exposure can lead to various toxicological effects. For instance:

- Acute Toxicity : Studies have shown that halogenated alkenes can exhibit acute toxicity in laboratory animals. The specific toxicological profile of this compound remains to be fully characterized.

- Chronic Effects : Long-term exposure to halogenated compounds has been associated with carcinogenic effects in some studies. Ongoing research aims to elucidate the chronic effects of such compounds on human health and the environment .

Metabolism and Excretion

The metabolism of halogenated compounds often involves conjugation with glutathione (GSH), leading to the formation of various metabolites that may be excreted via urine or bile. Preliminary studies suggest that similar compounds undergo metabolic processes that could potentially lead to nephrotoxicity or hepatotoxicity .

Environmental Impact

The compound's classification as an ozone-depleting substance highlights its potential environmental risks. The release of such compounds into the atmosphere can contribute to ozone layer depletion and climate change.

Summary Table of Biological Activity Findings

Eigenschaften

IUPAC Name |

2,3-dibromo-1,1,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br2F4/c4-1(2(6)7)3(5,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEIAWIQHJLHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371609 | |

| Record name | 2,3-Dibromo-1,1,3,3-tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666-40-0 | |

| Record name | 2,3-Dibromo-1,1,3,3-tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,3-Dibromo-1,1,3,3-tetrafluoropropene in the synthesis of tetrafluoroallene?

A1: this compound serves as a crucial precursor in the synthesis of tetrafluoroallene. The research demonstrates that debromination of this compound using magnesium in tetrahydrofuran effectively yields tetrafluoroallene. [] This reaction highlights the importance of this compound as a synthetic intermediate in accessing the desired allene structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.